17-Hydroxy sprengerinin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

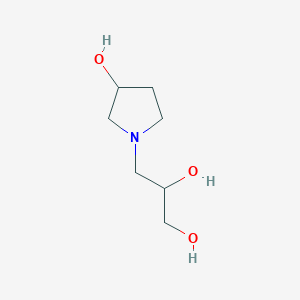

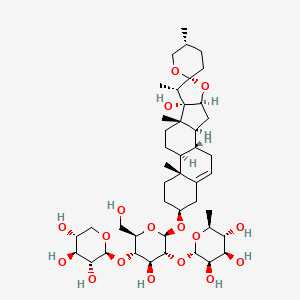

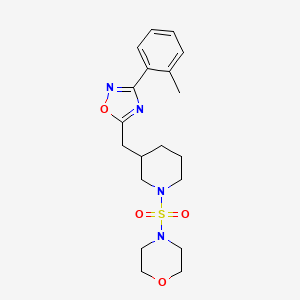

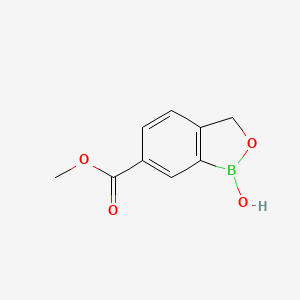

17-Hydroxy sprengerinin C, also known as compound 10, is a glycoside compound isolated from the rhizomes of Polygonatum sibiricum . It has been found to possess strong anticancer activities .

Molecular Structure Analysis

The molecular weight of this compound is 871.02, and its formula is C44H70O17 . The InChI code is 1S/C44H70O17/c1-19-10-13-43 (55-17-19)21 (3)44 (53)29 (61-43)14-26-24-9-7-22-6-8-23 (15-41 (22,4)25 (24)11-12-42 (26,44)5)57-40-37 (60-39-34 (51)32 (49)30 (47)20 (2)56-39)35 (52)36 (28 (16-45)58-40)59-38-33 (50)31 (48)27 (46)18-54-38/h7,19-21,23-40,45-53H,6,8-18H2,1-5H3/t19?,20?,21-,23+,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41-,42-,43?,44+/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 871.03 and a formula of C44H70O17 . It is a solid at room temperature .Relevant Papers The relevant paper retrieved is “Antiproliferative steroidal glycosides from rhizomes of Polygonatum sibiricum” by Zhou D, et al., published in Phytochemistry in 2019 . This paper discusses the anticancer activities of this compound.

Wissenschaftliche Forschungsanwendungen

Steroidogenesis and Hormonal Activities

- Adrenal and Gonadal Steroidogenesis : The human P450c17 enzyme, essential for steroid 17 alpha-hydroxylase activity, is pivotal in adrenal and gonadal steroidogenesis. Research indicates that phosphorylation of P450c17 can increase 17,20-lyase activity, which is significant in human adrenarche and possibly the polycystic ovary syndrome (Zhang et al., 1995).

- Hydroxylation of Steroids : Studies have shown the role of 17-hydroxy steroids in the hydroxylation process at carbon 21, an essential step in adrenal cortical hormone biosynthesis (Ryan & Engel, 1957).

Therapeutic Potential

- Anti-tumorigenic Effects in Hepatocellular Carcinoma : Sprengerinin C, derived from natural compounds, has been found to suppress tumor angiogenesis and induce apoptosis in HepG-2/BEL7402 cells. It inhibits vascular endothelial growth factor release and shows significant anti-tumor effects in human hepatocellular carcinoma models (Zeng et al., 2013).

Genetic and Molecular Studies

Gene Mutations and Disorders : Research on CYP17A1 gene mutations has revealed their role in 17α-hydroxylase/17, 20-lyase deficiency, a rare cause of hypertension with hypokalemia. These mutations affect the enzyme's activity, leading to various clinical manifestations (Hwang et al., 2011).

Clinical Applications in Disorders : A study focused on the clinical application of measuring plasma 17-hydroxycorticosteroids, highlighting the importance of these measurements in assessing adrenal function and related disorders (Wallace et al., 1955).

Cytochrome P450c17 Studies : Cytochrome P450c17, mediating steroid 17 alpha-hydroxylase/17,20 lyase activities, is crucial in adrenal and testicular steroidogenesis. Understanding its structure and function can aid in deciphering hormonal dysfunctions and diseases (Chung et al., 1987).

Wirkmechanismus

Target of Action

The primary targets of 17-Hydroxy sprengerinin C are the proteins Bcl-2 and pro-caspase3 . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death. The compound also affects the protein Bax .

Mode of Action

This compound interacts with its targets by reducing the expression of Bcl-2 and pro-caspase3 . This reduction in expression leads to an increase in the production of Bax , a protein that promotes apoptosis.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in apoptosis . By reducing the expression of Bcl-2 and pro-caspase3, and increasing the production of Bax, this compound promotes the activation of these apoptosis pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its promotion of apoptosis . By reducing the expression of anti-apoptotic proteins and increasing the production of pro-apoptotic proteins, this compound can lead to increased cell death, particularly in cancer cells .

Biochemische Analyse

Biochemical Properties

17-Hydroxy Sprengerinin C plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in apoptosis. The compound reduces the expression of Bcl-2 and pro-caspase3, proteins that inhibit apoptosis, and increases the production of Bax, a protein that promotes apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. Specifically, it reduces the expression of Bcl-2 and pro-caspase3, which are involved in cell survival and proliferation, and increases the production of Bax, which promotes cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound reduces the expression of Bcl-2 and pro-caspase3, and increases the production of Bax . These changes in gene expression lead to the promotion of apoptosis and the inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable for two years when stored at the recommended temperature . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFOMMHAIRXMFQ-CISCJPSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)

![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)